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Abstract
2-Ethynylphenol, a seemingly simple aromatic compound, possesses a rich history and a

surprisingly broad and ever-expanding range of applications in modern science. This technical

guide provides an in-depth exploration of the discovery, historical development, and key

synthetic methodologies of this versatile molecule. It serves as a comprehensive resource for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols, a consolidated summary of its physicochemical and spectral properties, and an

overview of its applications, particularly in the realms of medicinal chemistry and materials

science.

Introduction
2-Ethynylphenol, also known as o-hydroxyphenylacetylene, is an organic compound with the

chemical formula C₈H₆O.[1] It consists of a phenol ring substituted with an ethynyl group at the

ortho position.[1] This unique structural arrangement, featuring a nucleophilic hydroxyl group

and a reactive terminal alkyne, imbues 2-ethynylphenol with a remarkable chemical versatility

that has been harnessed in a multitude of scientific disciplines. From its early, somewhat

obscured, beginnings to its current status as a valuable building block in complex molecular

architectures, the story of 2-ethynylphenol is one of evolving chemical ingenuity.
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This guide will trace the historical path of 2-ethynylphenol's discovery and synthesis,

presenting key milestones and the evolution of its preparative methods. Detailed experimental

protocols for both historical and contemporary synthetic routes are provided to enable its

practical application in the laboratory. Furthermore, a comprehensive compilation of its physical

and spectral data is presented in a clear, tabular format for easy reference. Finally, the diverse

applications of 2-ethynylphenol, particularly in the synthesis of pharmaceuticals and advanced

materials, will be highlighted, underscoring its continued relevance in modern research and

development.

Discovery and History
While a definitive singular "discovery" of 2-ethynylphenol in the historical literature is not

prominently documented, its synthesis and study are intrinsically linked to the broader

development of acetylene chemistry. One of the earlier and notable methods for the

preparation of aryl acetylenes involved the dehydrohalogenation of corresponding vinyl halides.

A significant early synthesis that provided access to o-hydroxyphenylacetylene involved the

treatment of 2,3-benzofuran with sodium in pyridine. This reaction, which proceeds via

cleavage of the furan ring, offered a viable, albeit complex, route to the desired product.

The advent of modern cross-coupling reactions, particularly the Sonogashira coupling,

revolutionized the synthesis of terminal alkynes, including 2-ethynylphenol. This powerful

method, which couples a terminal alkyne with an aryl or vinyl halide, has become a cornerstone

of modern organic synthesis and provides a highly efficient and versatile route to 2-
ethynylphenol and its derivatives.

Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is paramount for its

effective use in research and development. The following tables summarize the key

quantitative data for 2-ethynylphenol.

Table 1: Physicochemical Properties of 2-Ethynylphenol
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Property Value Reference

CAS Number 5101-44-0 [1][2]

Molecular Formula C₈H₆O [1]

Molecular Weight 118.13 g/mol [1]

Melting Point 19 °C [1]

Boiling Point 200.9 °C at 760 mmHg [1]

Density 1.12 g/cm³ [1]

Refractive Index 1.589 [1]

pKa 8.62 ± 0.30 (Predicted) [1]

Table 2: Spectral Data of 2-Ethynylphenol

Spectrum Type Key Peaks/Shifts Reference

¹³C NMR

Data not explicitly found in a

quantitative table format, but is

available in spectral

databases.

[2]

¹H NMR

Data not explicitly found in a

quantitative table format, but is

available in spectral

databases.

IR Spectroscopy

Characteristic peaks for O-H,

C≡C-H, and aromatic C-H and

C=C stretching are expected.

Mass Spectrometry (GC-MS)
Molecular ion peak (M⁺) at m/z

= 118 is expected.
[2]

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the synthesis of 2-
ethynylphenol, offering both a historical and a modern perspective.

Synthesis from 2,3-Benzofuran (Historical Method)
This method, while historically significant, is less common today due to the availability of more

efficient cross-coupling strategies.

Experimental Workflow:

2,3-Benzofuran
Sodium metal

Pyridine

Reaction under N₂ atmosphere
Heat to 117°C for 4 hours

Quench with Pyridine/Water
Acidify with HCl

Extract with Ether

Dry over MgSO₄

Concentrate
Distill under vacuum

2-Ethynylphenol

Click to download full resolution via product page

Caption: Synthesis of 2-Ethynylphenol from 2,3-Benzofuran.

Protocol:

A solution of 2,3-benzofuran (0.161 mol) in pyridine (190 mL) is charged into a three-necked,

round-bottomed flask equipped with a thermometer, magnetic stirrer, reflux condenser, and a

nitrogen inlet.

The system is purged with nitrogen and maintained under a nitrogen atmosphere.

Freshly cut sodium metal (0.490 mol) is added to the solution.

The mixture is stirred and heated in a silicone oil bath to maintain a reaction temperature of

117°C for 4 hours.

After cooling to room temperature, the reaction mixture is quenched by the successive

dropwise addition of pyridine (100 mL), 50% (v/v) pyridine-water (50 mL), and water (100

mL).

The resulting mixture is extracted with diethyl ether (400 mL).
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The aqueous pyridine layer is acidified with excess 6 N HCl, keeping the temperature

between 20-30°C with an ice-water bath.

The acidified mixture is extracted with four 300 mL portions of diethyl ether.

The combined ethereal extracts are washed with 6 N HCl (200 mL) and three 200 mL

portions of water, dried over anhydrous magnesium sulfate, and concentrated.

The crude product is purified by vacuum distillation to yield colorless 2-ethynylphenol.

Synthesis via Sonogashira Coupling (Modern Method)
The Sonogashira coupling is a highly efficient and widely used method for the synthesis of 2-
ethynylphenol. This protocol describes a general procedure using a protected form of 2-
ethynylphenol.

Experimental Workflow:

2-Iodophenol (protected)
Trimethylsilylacetylene

Stir at room temperaturePd(PPh₃)₂Cl₂
CuI

Base (e.g., Et₃N)
Solvent (e.g., THF)
Inert atmosphere

Quench with NH₄Cl (aq)
Extract with organic solvent

Dry and concentrate

Deprotection of silyl group
(e.g., TBAF) 2-Ethynylphenol

Click to download full resolution via product page

Caption: General workflow for the Sonogashira coupling to synthesize 2-ethynylphenol.

Protocol:

To a solution of a protected 2-iodophenol (e.g., as a silyl ether, 1.0 equiv) and

trimethylsilylacetylene (1.2 equiv) in an appropriate solvent (e.g., THF or toluene) under an
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inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and

copper(I) iodide (0.04 equiv).

Add a suitable base, such as triethylamine (2.0 equiv).

Stir the reaction mixture at room temperature until the starting material is consumed, as

monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic

layers with brine, and dry over anhydrous sodium sulfate.

After concentration under reduced pressure, the silyl-protected 2-ethynylphenol is
deprotected using a standard procedure, such as treatment with tetrabutylammonium

fluoride (TBAF) in THF.

The crude 2-ethynylphenol is then purified by column chromatography on silica gel.

Applications in Drug Development and Materials
Science
The unique bifunctionality of 2-ethynylphenol makes it a valuable synthon in various fields.

Drug Development
The phenol and alkyne moieties in 2-ethynylphenol can be independently and selectively

functionalized, allowing for the construction of complex molecular scaffolds. The ethynyl group

is a particularly useful handle for "click chemistry" reactions, such as the copper-catalyzed

azide-alkyne cycloaddition (CuAAC), which is widely employed in drug discovery for the rapid

synthesis of compound libraries and bioconjugation.

Signaling Pathway Diagram (Hypothetical):
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Hypothetical Drug Action

2-Ethynylphenol
Derivative

Target Protein
(e.g., Kinase)

Inhibition

Downstream Signaling
Cascade

Blocks
Phosphorylation

Cellular Response
(e.g., Apoptosis)

Click to download full resolution via product page

Caption: Hypothetical signaling pathway inhibited by a 2-ethynylphenol-derived drug.

Materials Science
In materials science, 2-ethynylphenol serves as a monomer or cross-linking agent in the

synthesis of polymers with tailored properties. The rigid ethynyl group can impart desirable

thermal and mechanical properties to polymers, while the hydroxyl group can be used to modify

solubility or to introduce further functionality. Its derivatives have been explored in the

development of resins, adhesives, and specialty plastics.[1]

Conclusion
2-Ethynylphenol, a molecule with a rich, albeit not always conspicuous, history, has emerged

as a cornerstone in modern organic synthesis. Its journey from early, challenging preparations

to its facile synthesis via contemporary cross-coupling methods exemplifies the progress in the
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field of chemistry. The unique combination of a reactive alkyne and a versatile phenol group

ensures its continued and expanding role in the development of novel pharmaceuticals,

advanced materials, and other cutting-edge scientific endeavors. This guide has aimed to

provide a comprehensive overview of this remarkable compound, serving as a valuable

resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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